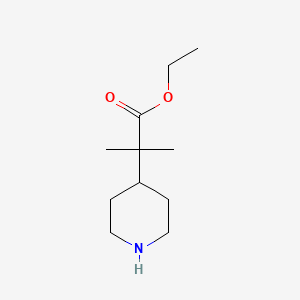

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

Description

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate (CAS: 243836-26-2) is a piperidine-derived ester with a branched propanoate chain. Its hydrochloride salt form is commonly used in pharmaceutical research due to the piperidine moiety, which is prevalent in central nervous system (CNS) drug candidates . The compound has a molecular formula of C11H21NO2·ClH and a molecular weight of 247.75 g/mol. Its structure features a quaternary carbon at the 2-position of the propanoate ester, which enhances steric hindrance and may influence bioavailability .

Properties

IUPAC Name |

ethyl 2-methyl-2-piperidin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQUKTMPHDAHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methyl-2-(piperidin-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) are often employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted piperidine compounds.

Scientific Research Applications

Chemistry: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Piperidine derivatives are known for their therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through binding to target proteins or influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

- Piperidine vs. Piperazine Rings: this compound contains a six-membered piperidine ring, which is less basic than the piperazine analogue (e.g., Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate) due to the absence of a second nitrogen atom. Piperazine derivatives often exhibit enhanced binding to neurotransmitter receptors, such as serotonin receptors .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate increases electrophilicity, making it suitable for enzyme inhibition applications .

Biological Activity

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate, also known as this compound hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

- Molecular Formula : C11H22ClNO2

- Molecular Weight : Approximately 235.76 g/mol

- CAS Number : 243836-26-2

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The piperidine ring can engage with specific receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then binds to target proteins or influences biochemical pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have shown that compounds with similar piperidine structures can inhibit the growth of various pathogens, suggesting a potential application in treating infections.

Pyroptosis Inhibition

A notable study focused on the compound's ability to inhibit pyroptosis, a form of programmed cell death linked to inflammation. At a concentration of 10 µM, this compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4%. The results are summarized in the following table:

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |

|---|---|---|

| 10 | 24.9 | 19.4 |

| 50 | 29.1 | Not reported |

This suggests that the compound may play a role in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of related compounds indicate that modifications to the piperidine ring significantly influence biological activity. For example, derivatives with specific substitutions have shown enhanced inhibitory effects against targeted enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : In vitro studies have indicated potential anticancer properties, where derivatives were evaluated against various cancer cell lines. The IC50 values were determined to assess cytotoxicity.

- Metabolic Stability : Research has shown moderate metabolic stability in mouse and human S9 fractions, with significant parent compound remaining after incubation, indicating potential for further development as a pharmaceutical agent .

- Pharmacological Potential : The compound has been investigated as a precursor in drug development targeting neurological disorders and pain management due to its interaction with neurotransmitter systems .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-2-(piperidin-4-yl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with ester-containing precursors. A validated approach includes:

- Step 1: Reacting 4-hydroxypiperidine with ethyl 2-methylpropanoate derivatives under basic conditions (e.g., Na₂CO₃ in DMF) to form the ester linkage .

- Step 2: Catalytic cross-coupling using Pd-based catalysts (e.g., PdCl₂(dppf)) under inert atmospheres (Ar gas) to enhance regioselectivity .

- Optimization: Microwave-assisted synthesis (e.g., 120°C for 0.66 hours) improves reaction efficiency and reduces by-products .

Yields are highly dependent on solvent choice (e.g., 1,4-dioxane vs. DMF), catalyst loading (0.5–1.5 mol%), and temperature control (80–120°C). Post-synthesis purification via column chromatography or recrystallization is critical for >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the piperidine ring environment (δ 1.2–3.5 ppm for methyl/piperidine protons) and ester carbonyl signals (δ 170–175 ppm) .

- LC-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 228.2) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- IR Spectroscopy: Confirms ester C=O stretching (~1740 cm⁻¹) and piperidine N-H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the piperidine ring be addressed?

Methodological Answer: Regioselectivity issues arise during functionalization of the piperidine nitrogen or carbon positions. Strategies include:

- Protecting Groups: Use of Boc (tert-butoxycarbonyl) to temporarily block the piperidine nitrogen during esterification or alkylation .

- Catalytic Control: Pd-mediated Suzuki-Miyaura couplings for selective C–H activation at the 4-position of the piperidine ring .

- Computational Modeling: DFT calculations to predict reaction pathways and transition states, optimizing substituent placement .

Contradictions in literature (e.g., misassignment of nitro group positions in early studies ) highlight the need for rigorous NMR/XRPD validation.

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) often stem from:

- Assay Variability: Standardize cell lines (e.g., HEK293 for GPCR studies) and control for esterase-mediated hydrolysis in cellular assays .

- Metabolite Profiling: LC-MS/MS to track hydrolysis products (e.g., free carboxylic acid derivatives) that may confound activity results .

- Structural Analog Comparison: Benchmark against analogs like ethyl 2-methyl-3-(4-methylphenyl)propanoate to isolate piperidine-specific effects .

Q. How can catalytic efficiency be improved in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for turnover frequency (TOF) improvements. PdCl₂(dppf) shows higher stability in DMF at 110°C .

- Solvent Engineering: Switch from DMF to 1,4-dioxane to reduce side reactions and enhance catalyst recyclability .

- Flow Chemistry: Continuous flow systems with immobilized catalysts reduce reaction time (e.g., from 12 hours to 2 hours) and improve scalability .

Q. What strategies mitigate hydrolysis of the ester moiety during biological studies?

Methodological Answer:

- Pro-drug Design: Incorporate hydrolytically stable groups (e.g., tert-butyl esters) that resist esterases until target-specific activation .

- Co-solvent Systems: Use PEG-400 or cyclodextrins to solubilize the compound without accelerating ester cleavage .

- pH Control: Maintain physiological pH (7.4) in buffer systems to minimize non-specific hydrolysis .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting solubility data across studies?

Methodological Answer: Reported solubility variations (e.g., in water vs. DMSO) often arise from:

- Purity Differences: HPLC-grade (>99%) vs. technical-grade (~90%) compounds exhibit divergent solubility profiles .

- Temperature Effects: Solubility in aqueous buffers can increase by 20–30% at 37°C vs. 25°C, necessitating strict temperature reporting .

- Polymorphism: XRPD analysis to identify crystalline vs. amorphous forms, which have distinct solubility kinetics .

Q. What computational tools predict metabolic pathways and potential toxicity?

Methodological Answer:

- In Silico Platforms: Use PISTACHIO and REAXYS databases to map likely Phase I/II metabolism (e.g., ester hydrolysis followed by glucuronidation) .

- Toxicity Prediction: ADMETlab 2.0 evaluates hepatotoxicity risks based on structural alerts (e.g., piperidine ring oxidation liabilities) .

- Docking Simulations: AutoDock Vina to assess binding to cytochrome P450 enzymes, predicting drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.